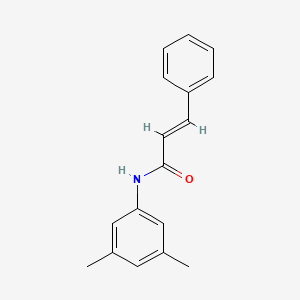

N-(3,5-dimethylphenyl)-3-phenylacrylamide

Overview

Description

N-(3,5-dimethylphenyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C17H17NO and its molecular weight is 251.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 251.131014166 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,5-dimethylphenyl)-3-phenylacrylamide is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 263.33 g/mol

Structural Features:

- The compound features a phenylacrylamide moiety, which is known for its biological activity.

- The presence of 3,5-dimethylphenyl substituent enhances its lipophilicity and potential interaction with biological targets.

This compound exhibits its biological effects through several proposed mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can interact with various receptors, potentially modulating their activity and influencing signaling pathways.

- Radical Scavenging: The structure allows it to act as a radical scavenger, which can protect cells from oxidative stress.

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was found to inhibit tumor growth in vivo models, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Analgesic Properties

Preliminary investigations suggest that this compound may exhibit analgesic effects comparable to established pain relievers. This activity is hypothesized to be mediated through central nervous system pathways.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3,4-dimethylphenyl)-3-phenylacrylamide | Similar phenyl and acrylamide groups | Moderate anticancer activity |

| N-(4-methoxyphenyl)-3-phenylacrylamide | Methoxy substituent | Enhanced anti-inflammatory effects |

| N-(2-bromo-4-fluorophenyl)-3-phenylacrylamide | Halogenated phenyl group | Increased cytotoxicity against certain cancer cells |

Case Studies

-

In Vitro Study on Cancer Cell Lines:

- Objective: Evaluate the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7).

- Findings: IC values indicated potent cytotoxicity at concentrations as low as 10 μM.

- Conclusion: Supports further investigation into its mechanism of action and potential therapeutic applications.

-

In Vivo Efficacy in Tumor Models:

- Objective: Assess tumor growth inhibition in xenograft models.

- Results: A significant reduction in tumor size was observed after treatment with the compound over four weeks.

- Implications: Suggests feasibility for clinical development as an anticancer agent.

Future Directions and Research Needs

Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Key areas for future investigation include:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

- Exploration of structure-activity relationships (SAR) to optimize the compound for enhanced efficacy and reduced toxicity.

- Clinical trials to assess safety and efficacy in human populations.

Scientific Research Applications

Biological Activities

N-(3,5-dimethylphenyl)-3-phenylacrylamide exhibits a range of biological activities that make it a candidate for therapeutic applications. Its structure allows for interactions with various biological targets, such as enzymes and receptors.

Anticancer Properties

Research indicates that compounds similar to this compound can act as Michael acceptors, which are known for their anticancer properties. Michael acceptors have been studied for their ability to inhibit cysteine proteases, which are crucial in cancer progression. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis pathways .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar acrylamide derivatives have demonstrated effectiveness against various bacterial strains and fungi, indicating that this compound may also possess such activities .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies. One common approach involves the use of Lewis acid-catalyzed reactions that facilitate the formation of the acrylamide structure through Michael addition reactions .

General Synthetic Route

- Starting Materials : The synthesis typically begins with 3,5-dimethylaniline and phenylacetic acid or its derivatives.

- Reaction Conditions : The reaction is conducted under anhydrous conditions using solvents like dichloromethane or toluene.

- Catalysis : Lewis acids such as BF₃·OEt₂ may be used to promote the reaction, enhancing yields and selectivity.

- Purification : The final product is purified through recrystallization or chromatography.

Industrial Applications

This compound holds promise for various industrial applications due to its unique chemical properties.

Polymer Chemistry

The compound can serve as a monomer in the synthesis of polymers with specific functionalities. Its acrylamide group allows for polymerization under free radical conditions, leading to materials with tailored properties for applications in coatings, adhesives, and sealants.

Drug Development

Given its biological activity profile, this compound is being explored as a lead compound in drug development programs targeting cancer and infectious diseases. Its ability to interact with biological macromolecules positions it as a valuable scaffold for further modifications aimed at enhancing efficacy and reducing toxicity.

Case Studies

Several studies highlight the potential of this compound and its analogs:

Chemical Reactions Analysis

Visible-Light-Mediated Chlorosulfonylation

This compound undergoes regioselective chlorosulfonylation under visible-light irradiation using Ru(bpy)₃Cl₂ as a photocatalyst. Key findings include:

Reaction Conditions

-

Catalyst: Ru(bpy)₃Cl₂ (2.5 mol%)

-

Solvent: Acetonitrile (0.1 M)

-

Light Source: 34 W blue LEDs

-

Temperature: Room temperature

Mechanistic Insights

-

Photoexcitation of Ru(bpy)₃Cl₂ generates a triplet state that undergoes single-electron transfer (SET) with sulfonyl chloride.

-

Sulfonyl radical addition to the acrylamide’s β-carbon forms a stabilized benzylic radical.

-

Radical-chain propagation via chlorine abstraction completes the process .

Performance Data

| Sulfonyl Chloride | Product Yield | Key Observation |

|---|---|---|

| Tosyl chloride (TsCl) | 99% | Quantitative conversion |

| 4-Nitrobenzenesulfonyl | 55% | Moderate electron-withdrawing effect |

| Cyclopropanesulfonyl | 90% | High yield with aliphatic substrates |

Side reactions are suppressed due to the radical-stabilizing effect of the 3,5-dimethylphenyl group .

Radical Cascade Reactions

The compound participates in free-radical addition/cyclization sequences with dichloromethane (DCM):

Protocol

-

Initiator: Dicumyl peroxide (DCP, 2.0 equiv)

-

Solvent: DCM (neat)

-

Temperature: 120°C

Key Steps

-

H-atom abstraction from DCM generates - CCl₂ radicals.

-

Radical addition to the acrylamide’s β-position forms intermediate B .

-

Intramolecular cyclization yields dichloromethylated oxindoles .

Kinetic Isotope Effect (KIE)

Transition-Metal Catalyzed Couplings

While direct evidence for cross-couplings remains limited, structural analogs show reactivity in Pd-catalyzed systems:

Hypothesized Pathway

-

Substrate: N-(3,5-Dimethylphenyl)-3-phenylacrylamide

-

Catalyst: Pd(OAc)₂/PPh₃

-

Base: K₂CO₃

-

Solvent: Toluene

Predicted products include β-arylated derivatives via defluorinative or C–H activation pathways .

Functional Group Compatibility

The 3,5-dimethylphenyl group enhances stability under harsh conditions:

| Condition | Stability Outcome |

|---|---|

| Strong oxidants (KMnO₄) | Esterification at carbonyl |

| Brønsted acids (H₂SO₄) | Aromatic ring sulfonation |

| Grignard reagents | 1,4-Conjugate addition |

Electron-donating methyl groups suppress unwanted electrophilic aromatic substitution .

Limitations and Challenges

Properties

IUPAC Name |

(E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-13-10-14(2)12-16(11-13)18-17(19)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,18,19)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXNLTINQBYSCS-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350500 | |

| Record name | (2E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154205-27-3 | |

| Record name | (2E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,5-DIMETHYLPHENYL)-3-PHENYLACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.